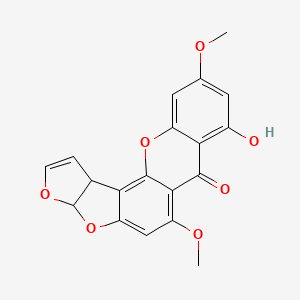

6-Methoxysterigmatocystin

Description

Contextualization within Sterigmatocystin (B1681140) and Aflatoxin Research

6-Methoxysterigmatocystin is a fungal secondary metabolite that holds a significant position in the study of mycotoxins, particularly in relation to sterigmatocystin (STC) and the highly carcinogenic aflatoxins. nih.govresearchgate.net Mycotoxins are toxic compounds produced by various filamentous fungi, such as those from the Aspergillus, Penicillium, and Fusarium genera, and can contaminate agricultural products, posing a threat to human and animal health. oup.comconicet.gov.ar

This compound, also referred to as O-methylsterigmatocystin (OMST), is a direct biosynthetic precursor to aflatoxin B1 (AFB1) and G1 (AFG1). reviberoammicol.comannualreviews.org The biosynthesis of these mycotoxins is a complex process involving multiple enzymatic steps. nih.govasm.org Sterigmatocystin itself is a late-stage intermediate in the aflatoxin biosynthetic pathway. reviberoammicol.comusda.gov In aflatoxin-producing fungi like Aspergillus flavus and Aspergillus parasiticus, sterigmatocystin is converted to O-methylsterigmatocystin. reviberoammicol.comnih.govnih.gov This conversion is a critical methylation step catalyzed by the enzyme O-methyltransferase. reviberoammicol.comasm.org Specifically, two distinct O-methyltransferases, MT-I and MT-II, are involved. MT-I methylates demethylsterigmatocystin (DMST) to form sterigmatocystin, and MT-II then methylates sterigmatocystin at a different position to produce O-methylsterigmatocystin. nih.govnih.gov

The structural relationship between these compounds is key to understanding their biological significance. Sterigmatocystin and aflatoxins share a similar chemical structure, featuring a xanthone (B1684191) core fused to a bifuran system. conicet.gov.ar This structural similarity is the basis for their related toxicological properties. Aflatoxin B1 is recognized as one of the most potent naturally occurring hepatocarcinogens. conicet.gov.arasm.org this compound, as the penultimate precursor to aflatoxin B1, is a crucial molecule in the final stages of this toxic pathway. annualreviews.orgnih.gov

Fungi that produce aflatoxins, such as Aspergillus flavus and Aspergillus parasiticus, are capable of converting sterigmatocystin into aflatoxins, and therefore also produce O-methylsterigmatocystin as an intermediate. nih.govwikipedia.org However, some fungal species produce sterigmatocystin and its derivatives, including this compound, without proceeding to the formation of aflatoxins. nih.govscispace.com For instance, Aspergillus versicolor is a known producer of sterigmatocystin and 5-methoxysterigmatocystin (B1234570). scispace.comnih.gov

Academic Significance and Current Research Trajectories

The academic significance of this compound stems primarily from its role in the biosynthesis of aflatoxins. Understanding the enzymatic conversion of sterigmatocystin to this compound and its subsequent transformation into aflatoxin is a major focus of mycotoxin research. reviberoammicol.comasm.org This knowledge is crucial for developing strategies to control aflatoxin contamination in food and feed. Research into the genes and enzymes of the aflatoxin biosynthetic pathway, such as the omtA gene encoding the O-methyltransferase that produces this compound, provides potential targets for inhibiting toxin production. reviberoammicol.com

Current research trajectories are exploring several aspects of this compound:

Biosynthetic Pathway Elucidation: Detailed studies continue to map the intricate enzymatic reactions and regulatory networks that govern the production of aflatoxins from their precursors. annualreviews.orgnih.gov This includes characterizing the specific O-methyltransferases and oxidoreductases involved in the final conversion steps. asm.org

Metabolism and Toxicity: While aflatoxins are well-studied for their toxicity, research is also investigating the metabolic fate and biological effects of their precursors. Studies have examined the metabolism of sterigmatocystin and methoxysterigmatocystins, revealing pathways such as hydroxylation to form catechols, which may contribute to their toxic effects. acs.org

Analytical Method Development: Accurate detection and quantification of mycotoxins are essential for food safety. Researchers are continuously developing and refining analytical methods, such as UPLC-HRMS, to detect a range of aflatoxin pathway extrolites, including this compound, in various matrices like fungal cultures and bioaerosols. scienceopen.com

Fungal Physiology and Ecology: Investigations into the production of this compound and other related mycotoxins by different fungal species and strains under various environmental conditions help to understand the ecological roles of these compounds and the factors that trigger their production. nih.govscispace.com

Potential Bioactivity: Beyond its role as a toxin precursor, some studies explore other potential biological activities of sterigmatocystin derivatives. For example, research has investigated the photosensitizing ability of 5-methoxysterigmatocystin, suggesting a potential role in oxidative stress mechanisms. ejbiotechnology.infoejbiotechnology.info

Structure

2D Structure

3D Structure

Properties

CAS No. |

59092-98-7 |

|---|---|

Molecular Formula |

C19H14O7 |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

15-hydroxy-11,17-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |

InChI |

InChI=1S/C19H14O7/c1-22-8-5-10(20)15-12(6-8)25-18-14-9-3-4-24-19(9)26-13(14)7-11(23-2)16(18)17(15)21/h3-7,9,19-20H,1-2H3 |

InChI Key |

YDESMWIPEGEBBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C4C5C=COC5OC4=CC(=C3C2=O)OC)O |

Origin of Product |

United States |

Biosynthesis and Fungal Producers of 6 Methoxysterigmatocystin

Fungal Genera and Species Associated with 6-Methoxysterigmatocystin Production

The production of this compound (sterigmatocystin) is predominantly associated with several species within the genus Aspergillus, although other fungi have been identified as producers of related compounds.

Aspergillus Species: Section Nidulantes, Series Versicolores

A significant number of fungi that produce sterigmatocystin (B1681140) belong to the Aspergillus section Nidulantes, and within this section, the series Versicolores is particularly noteworthy. nih.gov These fungi are widespread in various environments, including soil, decaying vegetation, and indoor settings. wikipedia.orgnih.gov

Aspergillus versicolor is a well-known producer of sterigmatocystin and is commonly isolated from food products and damp indoor environments. mdpi.com Research has also identified Aspergillus nidulans as a major producer of this mycotoxin. wikipedia.org Studies have shown that isolates of A. nidulans can produce sterigmatocystin on various laboratory media. Other species within this section, such as those identified in fennel seeds, have also been shown to have the genetic potential for sterigmatocystin production. researchgate.net The production of sterigmatocystin and the related compound 5-methoxysterigmatocystin (B1234570) has been documented in diverse species of Aspergillus section Nidulantes, series Versicolores. nih.gov

| Fungal Species | Section | Series | Reference |

|---|---|---|---|

| Aspergillus versicolor | Nidulantes | Versicolores | mdpi.com |

| Aspergillus nidulans | Nidulantes | - | wikipedia.org |

Other Documented Fungal Producers (e.g., Acremonium persicinum)

While the bulk of research on this compound (sterigmatocystin) production centers on Aspergillus species, other fungal genera have been reported to produce structurally similar compounds. Notably, the aquatic fungus Acremonium persicinum has been identified as a producer of 5-methoxysterigmatocystin. nih.govunair.ac.id This highlights the broader distribution of the genetic machinery for producing sterigmatocystin-like molecules beyond the Aspergillus genus. The genus Acremonium is known for its production of a wide array of secondary metabolites, including polyketides. encyclopedia.pubnih.govresearchgate.net

Biosynthetic Pathway Elucidation

The biosynthesis of this compound (sterigmatocystin) is a well-studied example of fungal polyketide synthesis, involving a series of enzymatic reactions that build the complex molecular structure from simple precursors.

Polyketide Origin and Acetate-Malonate Pathway Contributions

The carbon backbone of sterigmatocystin is derived from the acetate-malonate pathway, a fundamental route for the biosynthesis of fatty acids and polyketides in many organisms. This pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. A specialized enzyme, a polyketide synthase (PKS), then catalyzes the sequential condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units. In the case of sterigmatocystin biosynthesis in Aspergillus nidulans, a specific novel type I polyketide synthase is required. nih.govnih.gov This enzyme facilitates the iterative addition of acetate (B1210297) units to create a long polyketide chain that subsequently undergoes a series of cyclization and modification reactions to form the characteristic xanthone (B1684191) ring system of sterigmatocystin.

Enzymatic Steps and Key Intermediates (e.g., Sterigmatocystin)

The biosynthesis of aflatoxin, for which sterigmatocystin is a late-stage intermediate, involves over 25 enzymatic steps. The pathway from the initial polyketide chain to sterigmatocystin involves several key intermediates. One of the critical precursors is demethylsterigmatocystin. nih.govresearchgate.net The final step in the formation of sterigmatocystin itself is the methylation of demethylsterigmatocystin. Sterigmatocystin then serves as a direct precursor for the biosynthesis of aflatoxin B1 in some Aspergillus species.

| Precursor | Product | General Transformation | Reference |

|---|---|---|---|

| Acetyl-CoA and Malonyl-CoA | Polyketide Chain | Polyketide synthesis | |

| Polyketide Chain | Demethylsterigmatocystin | Cyclization and modification | nih.govresearchgate.net |

| Demethylsterigmatocystin | This compound (Sterigmatocystin) | Methylation | nih.gov |

Role of Specific O-Methyltransferases in Methylation Steps

The methylation of the hydroxyl group at the C-6 position of demethylsterigmatocystin to form the 6-methoxy group of sterigmatocystin is a crucial step catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.gov Research on the aflatoxin biosynthetic pathway in Aspergillus parasiticus has identified two distinct O-methyltransferases involved in the later stages of the pathway. nih.gov

The first of these, designated as O-methyltransferase I, is responsible for the conversion of demethylsterigmatocystin to sterigmatocystin. nih.gov This enzyme specifically methylates the C-6 hydroxyl group. The gene encoding this O-methyltransferase I has been identified as dmtA (also referred to as aflO) in Aspergillus parasiticus. researchgate.netnih.gov A second enzyme, O-methyltransferase II (encoded by the omtA gene), later catalyzes the methylation of the C-8 hydroxyl group of sterigmatocystin to form O-methylsterigmatocystin, a subsequent intermediate in the aflatoxin pathway. nih.govenzyme-database.org Therefore, the formation of the 6-methoxy group is an integral part of the biosynthesis of sterigmatocystin itself, mediated by a specific O-methyltransferase.

Genetic Regulation of this compound Biosynthesis

The production of this compound, a polyketide mycotoxin, is a complex biological process governed by a suite of genes and regulatory networks. The foundation of this process lies within a sterigmatocystin (ST) biosynthetic gene cluster, which is well-characterized in fungi such as Aspergillus nidulans and Aspergillus versicolor. As this compound is a derivative of sterigmatocystin, its biosynthesis is intrinsically linked to the regulation of this gene cluster.

Characterization of Biosynthetic Gene Clusters

The sterigmatocystin (ST) biosynthetic gene cluster is a contiguous region of DNA containing the genes that encode the enzymes and regulatory proteins necessary for ST synthesis. In the model organism Aspergillus nidulans, this cluster spans approximately 60 kb and contains at least 25 co-regulated genes. nih.gov Key among these is the polyketide synthase gene, pksST, which is responsible for the initial steps of assembling the polyketide backbone of the molecule. nih.gov

The conversion of sterigmatocystin to its methoxylated derivatives involves specific enzymes, primarily O-methyltransferases. While the broader aflatoxin biosynthetic pathway, in which ST is an intermediate, involves at least two distinct O-methyltransferases, the specific enzyme responsible for the 6-position methylation to form this compound is a subject of ongoing research. One of these enzymes, O-methyltransferase I, encoded by the dmtA (also known as aflO) gene, catalyzes the methylation of demethylsterigmatocystin to sterigmatocystin. Another, O-methyltransferase II (omtA), acts on sterigmatocystin itself. researchgate.net

Table 1: Key Genes in the Sterigmatocystin Biosynthetic Gene Cluster

| Gene | Function |

| aflR | Pathway-specific transcriptional activator |

| pksST | Polyketide synthase |

| dmtA (aflO) | O-methyltransferase I |

| omtA | O-methyltransferase II |

| verA | Required for the conversion of versicolorin (B1264617) A to sterigmatocystin |

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The expression of the sterigmatocystin biosynthetic genes is tightly controlled at the transcriptional level, primarily by the pathway-specific zinc-finger transcription factor, AflR. nih.gov The aflR gene is typically located within the gene cluster and its product binds to specific promoter regions of other genes in the cluster, activating their transcription. nih.gov The activity of AflR itself is subject to regulation by global regulatory proteins that respond to broader cellular signals.

One such global regulator is the velvet complex, a group of proteins that links secondary metabolism with fungal development and light response. In A. nidulans, the velvet complex protein VeA is essential for sterigmatocystin production, and its absence leads to the silencing of the biosynthetic gene cluster. Another key global regulator is LaeA, a methyltransferase that acts as a master regulator of secondary metabolism in many fungi. LaeA is required for the expression of the sterigmatocystin gene cluster, likely through its influence on chromatin structure, making the genes more accessible for transcription.

While transcriptional control is paramount, post-transcriptional mechanisms also play a role in modulating the final output of the biosynthetic pathway. These can include messenger RNA (mRNA) stability and the regulation of enzyme activity through post-translational modifications, although these aspects are less well understood for this compound specifically.

Environmental and Nutritional Modulators of Gene Expression

The production of this compound is not constitutive but is instead finely tuned in response to a variety of environmental and nutritional signals. These external cues are sensed by the fungus and transduced into regulatory signals that impact the expression of the biosynthetic gene cluster.

pH: The pH of the surrounding environment is a critical factor. In A. nidulans, sterigmatocystin production is significantly influenced by ambient pH, a process mediated by the PacC transcription factor and the Pal/Pac signaling pathway. nih.gov This pathway allows the fungus to adapt its metabolism to acidic or alkaline conditions, which in turn affects the expression of secondary metabolite gene clusters.

Nitrogen and Carbon Sources: The availability and type of nitrogen and carbon sources in the growth medium are also key modulators. Certain nitrogen sources can be repressive, while others are conducive to sterigmatocystin biosynthesis. Similarly, the presence of readily metabolizable sugars can impact the onset and level of mycotoxin production. For instance, in some Aspergillus species, glucose has been shown to repress sterigmatocystin synthesis. wikipedia.org

Temperature and Oxidative Stress: Temperature is another environmental parameter that can influence the production of sterigmatocystin and its derivatives. Fungi have optimal temperature ranges for growth and secondary metabolism. Furthermore, cellular stress, particularly oxidative stress, can trigger the activation of secondary metabolite pathways, potentially as a defense mechanism.

Biotechnological Approaches for Biosynthesis Manipulation

The detailed understanding of the genetic and regulatory mechanisms governing this compound biosynthesis opens up avenues for its controlled manipulation. These biotechnological approaches aim to either enhance the production of desired compounds for research or industrial applications, or to eliminate the production of toxic mycotoxins from agriculturally important fungi.

Fungal Strain Improvement via Genetic Engineering Principles

Modern genetic engineering techniques provide powerful tools for the targeted modification of fungal genomes to alter their metabolic output.

Gene Overexpression: A common strategy to increase the production of a desired secondary metabolite is to overexpress the pathway-specific positive regulator. For instance, the overexpression of the aflR gene has been shown to significantly increase the production of aflatoxin, a related mycotoxin, in Aspergillus flavus. nih.gov A similar approach could be applied to enhance the production of this compound by overexpressing aflR in a suitable host strain.

Gene Silencing and Knockout: Conversely, to prevent the production of unwanted mycotoxins, gene silencing or knockout technologies can be employed. Techniques such as RNA interference (RNAi) or the more precise CRISPR-Cas9 genome editing system can be used to disrupt the function of key biosynthetic genes, such as the polyketide synthase (pksST), thereby blocking the entire pathway. This has been successfully demonstrated in Aspergillus versicolor, where silencing a gene in the sterigmatocystin pathway led to a significant reduction in its production.

Table 2: Genetic Engineering Strategies for Modulating Sterigmatocystin Production

| Strategy | Target Gene(s) | Expected Outcome |

| Overexpression | aflR (positive regulator) | Increased production of sterigmatocystin and its derivatives. |

| Gene Knockout/Silencing | pksST (polyketide synthase) | Complete or significant reduction of sterigmatocystin biosynthesis. |

| Gene Knockout/Silencing | Specific tailoring enzymes (e.g., O-methyltransferases) | Altered profile of sterigmatocystin derivatives, potentially leading to the accumulation of specific intermediates. |

Rational Design for Modulated Metabolite Production

Rational design involves the deliberate and targeted modification of a fungal strain's metabolic network based on a thorough understanding of its genetic and biochemical pathways. This approach goes beyond single-gene manipulations and can involve the rewiring of entire metabolic routes.

Heterologous Expression: The entire sterigmatocystin biosynthetic gene cluster can be transferred and expressed in a different fungal host, a process known as heterologous expression. This strategy can be used to produce this compound in a host that is easier to cultivate, has a higher production capacity, or is generally recognized as safe (GRAS). This approach also facilitates the study of the biosynthetic pathway in a clean genetic background.

The continued exploration of the genetic and regulatory networks underlying this compound biosynthesis will undoubtedly lead to more sophisticated and efficient biotechnological strategies for its controlled production, offering potential benefits in various fields of research and industry.

Metabolism and Biotransformation of 6 Methoxysterigmatocystin

Enzymatic Transformation Pathways in Biological Systems

The biotransformation of xenobiotics, including mycotoxins like 6-Methoxysterigmatocystin, is typically categorized into Phase I and Phase II reactions. usmlestrike.commdpi.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the molecule with endogenous substances to increase water solubility and facilitate excretion. nih.govyoutube.com

The Cytochrome P450 (CYP) superfamily of enzymes is a primary component of Phase I metabolism, responsible for oxidizing a vast array of foreign compounds. nih.govmdpi.com In the context of sterigmatocystin-related mycotoxins, CYP enzymes play a dual role, participating in both detoxification and, for some parent compounds, bioactivation.

Studies using human recombinant CYP enzymes have identified specific isoforms involved in the metabolism of 5-methoxysterigmatocystin (B1234570) (5-M-STC). CYP1A1 has been shown to metabolize 5-M-STC into several products, including hydroxy-nor-methoxy-sterigmatocystin, nor-methoxy-sterigmatocystin, and dihydroxy-methoxy-sterigmatocystin. nih.gov The formation of "nor" metabolites suggests that demethylation is one of the metabolic routes. The CYP1A2 isoform also contributes, leading to the formation of monohydroxy-methoxy-sterigmatocystin. nih.gov

A significant finding in the metabolism of methoxylated sterigmatocystins is the apparent lack of reactive metabolite formation, which contrasts with the metabolism of the parent compound, sterigmatocystin (B1681140) (STC). nih.govresearchgate.net STC can be activated by CYP enzymes to form a reactive epoxide, which is a mechanism underlying its genotoxicity. researchgate.netnih.gov However, studies on 5-M-STC have shown that while it is metabolized by CYP enzymes, the formation of such reactive intermediates was not detected. nih.govresearchgate.net This suggests that the methoxy (B1213986) group may alter the molecule's interaction with CYP active sites, favoring detoxification pathways over bioactivation.

It is noteworthy that in the fungal biosynthesis of aflatoxins, a specific cytochrome P450 monooxygenase, known as OrdA, catalyzes the conversion of O-methylsterigmatocystin (OMST) into aflatoxin B1. researchgate.net This is a critical bioactivation step within the fungus itself, but it differs from the detoxification metabolism typically observed in mammalian systems. nih.govnih.govdocumentsdelivered.com

Table 1: Cytochrome P450 Interactions with 5-Methoxysterigmatocystin

| CYP Isoform | Metabolite(s) Formed | Metabolic Reaction Type | Reference |

| CYP1A1 | Hydroxy-nor-methoxy-sterigmatocystin, Nor-methoxy-sterigmatocystin, Dihydroxy-methoxy-sterigmatocystin | Hydroxylation, Demethylation | nih.gov |

| CYP1A2 | Monohydroxy-methoxy-sterigmatocystin | Hydroxylation | nih.gov |

Phase II conjugation reactions are essential for detoxifying and facilitating the elimination of mycotoxins and their Phase I metabolites. nih.gov For methoxylated sterigmatocystins, glucuronidation and sulfation are key detoxification pathways. These reactions involve the enzymatic transfer of glucuronic acid or a sulfo group to the mycotoxin, respectively, which significantly increases its water solubility. nih.gov

Studies in porcine tracheal epithelial cells (PTEC) have demonstrated that 5-M-STC undergoes extensive conjugation. nih.gov The metabolic products identified in these cells include a direct glucuroconjugate of 5-M-STC. nih.gov Furthermore, the hydroxylated metabolite formed during Phase I (monohydroxy-methoxy-sterigmatocystin) also serves as a substrate for further conjugation, leading to the formation of both a sulfoconjugate and a glucuroconjugate. nih.gov

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation is mediated by sulfotransferases (SULTs). nih.gov The presence of these conjugated metabolites confirms that these enzymatic systems are actively involved in the detoxification of this compound-related compounds in biological systems. nih.govresearchgate.net

Beyond the primary CYP-mediated oxidations, other Phase I enzymes may be involved in the biotransformation of this compound. The formation of "nor-methoxy" metabolites from 5-M-STC by CYP1A1 implies O-demethylation, a common Phase I reaction. nih.gov Other potential Phase I reactions could include reductions or hydrolyses, though specific evidence for these pathways in this compound metabolism is limited in the available literature. usmlestrike.commdpi.com

The principal Phase II enzymes identified in the metabolism of these compounds are the UGTs and SULTs, responsible for glucuronidation and sulfation. nih.govresearchgate.net While specific isoforms of UGTs and SULTs that target this compound have not been fully characterized, these enzyme families are the main drivers of its Phase II detoxification. nih.gov Conjugation with other molecules like glutathione (B108866), catalyzed by glutathione S-transferases (GSTs), is another major Phase II pathway for many xenobiotics, and while a glutathione adduct is formed from the reactive epoxide of STC, the lack of this epoxide in 5-M-STC metabolism suggests this may be a less significant pathway for the methoxylated form. nih.gov

Cellular Metabolic Fate and Proposed Degradation Mechanisms

The ultimate fate of this compound within an organism is determined by its processing at the cellular level, leading to the formation of various metabolites that are then prepared for elimination.

The intracellular metabolism of methoxylated sterigmatocystins has been elucidated through studies using cell culture models and recombinant enzymes. In porcine tracheal epithelial cells, a relevant model for exposure via inhalation, 5-M-STC is converted into several conjugated metabolites. nih.gov

The identified intracellular and secreted metabolites are:

A glucuroconjugate of the parent compound, 5-methoxysterigmatocystin. nih.gov

A sulfoconjugate of monohydroxy-methoxy-sterigmatocystin. nih.gov

A glucuroconjugate of monohydroxy-methoxy-sterigmatocystin. nih.gov

These findings indicate a sequential metabolic process where the mycotoxin can be directly conjugated or first undergo Phase I hydroxylation before subsequent Phase II conjugation.

Table 2: Identified Metabolites of 5-Methoxysterigmatocystin in Biological Systems

| Biological System | Parent Compound | Metabolite | Metabolic Pathway | Reference |

| Human Recombinant CYP1A1 | 5-M-STC | Hydroxy-nor-methoxy-sterigmatocystin | Phase I (Hydroxylation, Demethylation) | nih.gov |

| Human Recombinant CYP1A1 | 5-M-STC | Nor-methoxy-sterigmatocystin | Phase I (Demethylation) | nih.gov |

| Human Recombinant CYP1A1 | 5-M-STC | Dihydroxy-methoxy-sterigmatocystin | Phase I (Hydroxylation) | nih.gov |

| Human Recombinant CYP1A2 | 5-M-STC | Monohydroxy-methoxy-sterigmatocystin | Phase I (Hydroxylation) | nih.gov |

| Porcine Tracheal Epithelial Cells | 5-M-STC | Glucuroconjugate of 5-M-STC | Phase II (Glucuronidation) | nih.gov |

| Porcine Tracheal Epithelial Cells | 5-M-STC | Sulfoconjugate of monohydroxy-methoxy-STC | Phase I followed by Phase II (Sulfation) | nih.gov |

| Porcine Tracheal Epithelial Cells | 5-M-STC | Glucuroconjugate of monohydroxy-methoxy-STC | Phase I followed by Phase II (Glucuronidation) | nih.gov |

The primary objective of drug and toxin metabolism is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted from the body. youtube.combionte.com The metabolic transformations of this compound, particularly the Phase II conjugation reactions, are central to this process.

The addition of highly polar groups such as glucuronic acid and sulfate (B86663) dramatically increases the water solubility of the mycotoxin. mdpi.com These polar conjugates are then readily transported out of the cells and into circulation for elimination. The primary routes of excretion for such metabolites are through the kidneys into urine, and via the liver into bile, which is then eliminated in the feces. bionte.com Evidence from studies on vervet monkeys indicates that glucuronidation is directly involved in the urinary and biliary elimination of both sterigmatocystin and 5-methoxysterigmatocystin, confirming the importance of this pathway in the final clearance of these mycotoxins from the body. researchgate.net

Comparative Metabolism of this compound and Structurally Related Mycotoxins

The biotransformation of this compound (Sterigmatocystin; STC) is critical to understanding its biological activity and shares pathways with structurally related mycotoxins, notably 5-Methoxysterigmatocystin (5-M-STC) and Aflatoxin B1 (AFB1). mdpi.commdpi.comnih.gov These compounds are all produced by Aspergillus species and possess a core furofuran moiety, which is central to their metabolic activation. mdpi.comnih.govnih.gov However, subtle differences in their chemical structures lead to significant variations in their metabolic profiles and resulting genotoxicity.

The primary metabolic pathways for these mycotoxins involve Phase I oxidation reactions, predominantly mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions for detoxification. mdpi.comnih.gov

Phase I Metabolism: Activation and Hydroxylation

Phase I metabolism is a critical juncture that can lead to either detoxification or bioactivation. For both STC and AFB1, CYP-mediated oxidation is the primary route of activation, converting the parent compounds into highly reactive electrophilic epoxides. mdpi.comnih.gov

This compound (STC): STC is metabolized by CYP enzymes to form a reactive STC-1,2-epoxide. mdpi.com This epoxide can form adducts with DNA, which is a key mechanism of its genotoxicity. nih.gov Another proposed metabolic activation pathway for STC involves the hydroxylation of its aromatic ring to form a catechol structure, which can also react with cellular macromolecules. nih.gov

Aflatoxin B1 (AFB1): Similarly, AFB1 undergoes bioactivation by CYP enzymes to form the highly potent AFB1-8,9-epoxide, a major factor in its carcinogenicity. mdpi.comnih.gov The liver microsomal enzymes can also hydroxylate AFB1 to produce various metabolites, including Aflatoxin Q1 (AFQ1). mdpi.com

5-Methoxysterigmatocystin (5-M-STC): In contrast to STC and AFB1, the metabolism of 5-M-STC does not appear to produce a reactive epoxide metabolite. nih.gov Studies using human recombinant CYP enzymes show that CYP1A1 metabolizes 5-M-STC into hydroxy-nor-methoxy-sterigmatocystin, nor-methoxy-sterigmatocystin, and dihydroxy-methoxy-sterigmatocystin. nih.gov CYP1A2 primarily produces monohydroxy-methoxy-sterigmatocystin. nih.gov This difference in metabolic activation likely contributes to the observed lower genotoxic potential of 5-M-STC compared to STC. nih.gov

| Mycotoxin | Primary Phase I Bioactivation Pathway | Key Activating Enzymes | Primary Reactive Metabolite |

|---|---|---|---|

| This compound (STC) | Epoxidation of the terminal furan (B31954) ring | Cytochrome P450s | STC-1,2-epoxide |

| 5-Methoxysterigmatocystin (5-M-STC) | Hydroxylation and demethylation | CYP1A1, CYP1A2 | No reactive epoxide detected |

| Aflatoxin B1 (AFB1) | Epoxidation of the terminal furan ring | Cytochrome P450s (e.g., CYP1A2, CYP3A4) | AFB1-8,9-epoxide |

Phase II Metabolism: Detoxification Pathways

Phase II reactions involve the conjugation of the mycotoxins or their Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion. This is a primary detoxification route.

This compound (STC): STC can be metabolized through conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) in airway epithelial cells. nih.gov

5-Methoxysterigmatocystin (5-M-STC): Like STC, 5-M-STC is mainly detoxified through conjugation pathways. nih.gov In porcine tracheal epithelial cells, its metabolism results in a glucuroconjugate of 5-M-STC itself, as well as sulfoconjugate and glucuroconjugate forms of its hydroxylated metabolite. nih.gov

Aflatoxin B1 (AFB1): The reactive AFB1-8,9-epoxide can be detoxified by Phase II enzymes, particularly glutathione S-transferases (GSTs), which conjugate the epoxide with glutathione. mdpi.com

The comparative metabolism highlights a crucial divergence: while STC and AFB1 are both potently activated into reactive epoxides, the addition of a methoxy group at the 5-position in 5-M-STC appears to prevent this activation pathway, shunting its metabolism towards direct hydroxylation and conjugation. mdpi.comnih.gov This makes 5-M-STC significantly less genotoxic, although it may still possess cytotoxic properties. nih.gov

| Mycotoxin | Key Phase I Metabolites | Key Phase II Metabolites (Detoxification) |

|---|---|---|

| This compound (STC) | STC-1,2-epoxide, Hydroxysterigmatocystin, Dihydroxysterigmatocystin | Glucuronide conjugates, Sulfate conjugates |

| 5-Methoxysterigmatocystin (5-M-STC) | Monohydroxy-methoxy-sterigmatocystin, Dihydroxy-methoxy-sterigmatocystin, Nor-methoxy-sterigmatocystin | Glucuronide conjugates, Sulfate conjugates |

| Aflatoxin B1 (AFB1) | AFB1-8,9-epoxide, Aflatoxin M1, Aflatoxin Q1, Aflatoxicol | Glutathione conjugates |

Molecular and Cellular Mechanisms of Action of 6 Methoxysterigmatocystin

Genotoxic Mechanisms

6-Methoxysterigmatocystin is recognized for its genotoxic properties, primarily through its ability to cause damage to cellular DNA and activate subsequent cellular response pathways.

| Cell Line | Type of DNA Damage Induced by this compound | Reference |

| HepG2 (Human Hepatoma) | Single and Double-Strand Breaks | mdpi.com |

| A549 (Human Lung Adenocarcinoma) | Single and Double-Strand Breaks | mdpi.com |

| Rat Lung (in vivo) | Predominantly Double-Strand Breaks | researchgate.net |

The presence of DNA strand breaks triggers a cellular surveillance system known as the DNA damage response. A key component of this response is the activation of checkpoint proteins that halt the cell cycle to allow for DNA repair. Research has shown that exposure to this compound leads to the activation of the checkpoint kinase Chk2. mdpi.com Upon sensing DNA double-strand breaks, Chk2 is phosphorylated and becomes active. nih.govcellsignal.com In studies on HepG2 and A549 cells, treatment with this compound resulted in the phosphorylation of Chk2, particularly in the HepG2 cell line. mdpi.com This activation of Chk2 is a direct consequence of the DNA damage induced by the mycotoxin and is a critical step in the signaling cascade that can lead to cell cycle arrest or apoptosis. nih.govmdpi.com

The induction of DNA breaks and subsequent activation of proteins like Chk2 demonstrate that this compound is a potent activator of the cellular DNA damage response. mdpi.com This complex signaling network is the cell's primary defense against genomic instability. cellsignal.com The response initiated by this compound-induced damage involves signaling cascades that can influence cell cycle progression and cell fate. nih.gov However, studies have also noted that prolonged exposure to non-cytotoxic concentrations of this compound might lead to low-level activation of these checkpoint proteins, which could potentially allow for the proliferation of cells with damaged DNA, a scenario linked to carcinogenesis. mdpi.com

Oxidative Stress Induction

In addition to direct genotoxicity, this compound can induce cellular damage through the generation of oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS).

This compound has been identified as a compound capable of generating ROS. researchgate.netejbiotechnology.info The increase in ROS levels within a cell can lead to oxidative stress, a state that can damage various biomolecules, including lipids, proteins, and DNA, thereby affecting cellular integrity. researchgate.net This ROS generation is a key aspect of the mycotoxin's mechanism of toxicity.

A specific mechanism for ROS generation by this compound is its photosensitizing ability. researchgate.netejbiotechnology.info Photosensitizers are molecules that, upon absorption of light, can transfer that energy to molecular oxygen, converting it into the highly reactive singlet oxygen (¹O₂), a non-radical ROS. researchgate.netmdpi.com

Research has confirmed that this compound is an efficient photosensitizer. researchgate.netejbiotechnology.info In a study utilizing the photo-oxidation of ergosterol (B1671047), this compound demonstrated the ability to completely transform ergosterol into its peroxide, a reaction indicative of singlet oxygen generation. researchgate.net Theoretical studies have further corroborated these experimental findings, showing that the molecule satisfies the energetic requirements to produce singlet oxygen. researchgate.net This ability to generate ¹O₂ under light exposure is a significant contributor to its toxic effects, as singlet oxygen can readily oxidize cellular components. researchgate.netdoaj.org

| Property | Finding for this compound | Method | Reference |

| Photosensitizing Ability | Efficiently generates singlet oxygen (¹O₂) | Photo-oxidation of ergosterol; Theoretical studies | researchgate.net |

| Experimental Outcome | 100% transformation of ergosterol to ergosterol peroxide | Photo-oxidation assay | researchgate.net |

Molecular Consequences of Oxidative Stress

The toxic mechanisms of various mycotoxins, including methoxysterigmatocystin, are associated with the induction of oxidative stress. researchgate.netresearchgate.net A significant molecular consequence of exposure to the related compound 5-methoxysterigmatocystin (B1234570) is the generation of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂). researchgate.netresearchgate.net This compound exhibits photosensitizing capabilities, meaning it can absorb light energy and transfer it to molecular oxygen, converting it from its stable triplet state to the highly reactive singlet state. researchgate.netresearchgate.net

This generation of ¹O₂ leads to the oxidation of crucial biomolecules, affecting cellular integrity. researchgate.netresearchgate.net For instance, singlet oxygen can react with components of cellular membranes, such as cholesterol and unsaturated fatty acids, leading to lipid peroxidation. researchgate.net This process can disrupt membrane structure and function. Research has demonstrated the photosensitizing ability of 5-methoxysterigmatocystin by observing its capacity to completely photo-oxidize ergosterol, a key sterol in fungal cell membranes, into ergosterol peroxide. researchgate.net Theoretical studies have confirmed that 5-methoxysterigmatocystin possesses the necessary energy requirements to generate singlet oxygen, corroborating these experimental findings. researchgate.netresearchgate.net The increased levels of ROS resulting from this photosensitization are directly linked to the cytotoxic and genotoxic effects observed with this class of mycotoxins. researchgate.netresearchgate.net

| Finding Category | Detailed Research Finding | Source |

| ROS Generation | 5-Methoxysterigmatocystin has been identified as a photosensitizer capable of generating singlet oxygen (¹O₂), a non-radical reactive oxygen species. | researchgate.netresearchgate.net |

| Mechanism | It absorbs light energy and transfers it to molecular oxygen, which is implicated in its toxic effects. | researchgate.netresearchgate.net |

| Experimental Evidence | In laboratory settings, 5-methoxysterigmatocystin demonstrated its photosensitizing ability by quantitatively converting ergosterol into ergosterol peroxide through photo-oxidation. | researchgate.net |

| Cellular Impact | The resulting increase in ROS levels can lead to the oxidation of vital biomolecules, thereby compromising cellular integrity and contributing to cytotoxicity. | researchgate.net |

Effects on Cellular Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. thermofisher.com The major MAPK cascades include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways. thermofisher.comnih.gov

The ERK pathway is typically activated by growth factors and mitogens, and it primarily promotes cell proliferation and survival. nih.govmdpi.com In contrast, the JNK and p38 pathways, often referred to as stress-activated protein kinases (SAPKs), are triggered by environmental stresses (like UV radiation or osmotic shock) and inflammatory cytokines. thermofisher.comresearchgate.net Sustained activation of the JNK pathway, in particular, is strongly associated with growth arrest and the induction of apoptosis. frontiersin.org Given that methoxysterigmatocystin induces cellular stress through ROS generation, it is plausible that it modulates these MAPK pathways. However, direct experimental evidence detailing the specific effects of this compound on the JNK and ERK signaling cascades is not extensively documented in the available scientific literature. The activation of stress-response pathways like JNK would be a probable cellular response to the oxidative damage caused by the compound. researchgate.net

Cell Cycle Modulation

The cell cycle is a tightly regulated process with major checkpoints that ensure the fidelity of DNA replication and cell division. wikipedia.org These checkpoints occur at the G1/S transition (restricting entry into the DNA synthesis phase) and the G2/M transition (ensuring DNA is fully replicated and undamaged before mitosis). wikipedia.org Mycotoxins that cause DNA damage or cellular stress, such as sterigmatocystin (B1681140) and its derivatives, are known to affect key proteins involved in cell cycle regulation, potentially leading to genomic instability. researchgate.net

Exposure to genotoxic agents frequently triggers cell cycle arrest, providing the cell with an opportunity to repair DNA damage before it becomes permanently fixed during replication (S phase) or segregated to daughter cells (M phase). mdpi.com Therefore, it is a common mechanism for such compounds to induce arrest at either the G1/S or G2/M checkpoint. frontiersin.orgnih.gov While the cytotoxic and genotoxic effects of 5-methoxysterigmatocystin have been reported in human lung adenocarcinoma A549 cells, specific studies detailing the precise phase of cell cycle arrest (G1/S or G2/M) induced by this compound are limited. researchgate.net

The progression through the cell cycle is governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which form complexes with their regulatory partners, the cyclins. biocompare.com The activity of these cyclin-CDK complexes is further controlled by CDK inhibitors (CKIs), such as p21 and p27. wikipedia.orgbiocompare.com

Disruption of the cell cycle by a genotoxic compound often involves the modulation of these key regulatory proteins. For instance, in response to DNA damage, the tumor suppressor protein p53 is often activated, which in turn transcriptionally activates the CKI p21. frontiersin.org The p21 protein can then bind to and inhibit a broad range of cyclin-CDK complexes, including those necessary for both the G1/S and G2/M transitions, thereby halting cell cycle progression. mdpi.com It can also directly inhibit Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication. mdpi.com Another crucial regulatory protein is the Retinoblastoma protein (pRb), whose phosphorylation state controls the G1/S transition. nih.govbiocompare.com While it is established that related mycotoxins affect these regulatory proteins, the specific interactions of this compound with proteins like p21, various cyclins, or CDKs have yet to be fully elucidated. researchgate.net

| Regulatory Protein | Role in Cell Cycle | Potential Disruption by Genotoxic Agent |

| Cyclins (e.g., Cyclin D, E, A, B) | Bind to and activate CDKs in a phase-specific manner to drive cell cycle progression. wikipedia.orgbiocompare.com | Downregulation or prevention of activation can cause arrest at specific checkpoints. |

| Cyclin-Dependent Kinases (CDKs) | The catalytic engines that, when active, phosphorylate key substrates to execute cell cycle events. biocompare.com | Inhibition of CDK activity by CKIs or other mechanisms halts the cell cycle. |

| p53 | A tumor suppressor that responds to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. frontiersin.org | Activation by a compound can lead to a G1/S block via p21. |

| p21 (CDKN1A) | A potent CDK inhibitor that can block the activity of most cyclin-CDK complexes, leading to arrest. mdpi.comfrontiersin.org | Upregulation is a common mechanism for inducing cell cycle arrest at the G1/S and G2/M phases. |

| Retinoblastoma Protein (pRb) | A tumor suppressor that controls the G1/S checkpoint by sequestering E2F transcription factors. nih.govbiocompare.com | Altered phosphorylation can lead to uncontrolled entry into the S phase. |

Mitochondrial Dysfunction and Apoptotic Pathways

Mitochondrial Membrane Potential Alterations

There is currently no available scientific data from studies conducted on this compound to detail its specific effects on mitochondrial membrane potential. Research on the related compound, 5,6-dimethoxysterigmatocystin, has shown it to be an uncoupler of oxidative phosphorylation, which is a process intrinsically linked to the maintenance of the mitochondrial membrane potential. nih.govasm.org However, direct measurements of membrane potential alterations caused by this compound have not been reported.

Induction of Apoptosis Pathways

Specific studies detailing the ability of this compound to induce apoptosis are absent from the current scientific literature. Consequently, there is no information on the apoptotic pathways that might be activated by this compound, including the potential involvement of the Bcl-2 family proteins or the activation of caspases.

Structure Activity Relationships Sar and Synthetic Analogues of 6 Methoxysterigmatocystin

Correlations Between Structural Features and Molecular Activities

Research into the derivatives of 5-methoxysterigmatocystin (B1234570), a closely related compound, has provided significant insights into the structural requirements for biological activity, which can be extrapolated to 6-Methoxysterigmatocystin. nih.gov

The potency of compounds in the sterigmatocystin (B1681140) class has been associated with the intact bisfurano ring system. nih.gov This furo[2,3-b]furan moiety is a characteristic structural fragment of both sterigmatocystins and the related aflatoxins and is considered an active moiety for these classes of compounds. nih.gov The integrity of this ring system is believed to be essential for the molecule's biological effects.

The double bond within the terminal furan (B31954) ring is another critical feature for the potency of these mycotoxins. nih.gov Studies on aflatoxins, which share the bisfurano moiety, have shown that the saturation of this double bond, as seen in the conversion of aflatoxin B1 to B2, leads to a significant reduction in toxicity. acs.org This suggests that the unsaturation in the terminal furan ring plays a vital role in the molecule's mechanism of action.

While the bisfurano ring system is crucial, modifications to the xanthone (B1684191) portion of the molecule can be made while in some cases preserving biological activity. nih.gov The xanthone scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.govup.ptresearchgate.net The nature and position of substituents on the dibenzo-γ-pyrone (xanthone) core can significantly influence the biological activities of the resulting derivatives. nih.gov For instance, the introduction of new substituents on the xanthone part of 5-methoxysterigmatocystin has been shown to yield derivatives that retain antitumor activity. nih.gov Genotoxicity studies on various sterigmatocystin-related compounds revealed that derivatives such as 5-methoxysterigmatocystin, 5,6-dimethoxysterigmatocystin, and O-acetylsterigmatocystin were mutagenic, indicating that substitutions on the xanthone ring modulate genotoxic potential. nih.gov

| Compound/Feature | Importance for Activity | Research Finding |

| Bisfurano Ring System | High | The potency of sterigmatocystin-type compounds is associated with the intact bisfurano ring system. nih.gov This system is a key active moiety. nih.gov |

| Terminal Furan Double Bond | High | The double bond in the terminal furan ring is a critical feature for the potency of these compounds. nih.gov Its saturation reduces toxicity. acs.org |

| Xanthone Moiety Substituents | Variable | New substituents can be introduced on the xanthone portion, and in some cases, the biological activity is preserved. nih.gov The xanthone scaffold allows for modifications that can modulate activity. nih.govnih.gov |

Synthetic Strategies for this compound Analogues and Derivatives

The development of analogues and derivatives of this compound relies on both total chemical synthesis and semi-synthetic modifications of the natural product.

The total synthesis of complex natural products like this compound and its analogues is a significant challenge in organic chemistry. These synthetic routes often involve multiple steps to construct the core xanthone and bisfurano ring systems. For example, the synthesis of xanthone derivatives can be achieved through methods like the benzophenone (B1666685) method, which involves the cyclization of a substituted benzophenone to form the xanthone scaffold. mdpi.com The synthesis of derivatives often involves the preparation of a core structure which is then further modified. For instance, the synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol, another complex molecule, started from a simple sugar and involved multiple regioselective transformations to build the final structure. nih.govmdpi.com Similar multi-step strategies are necessary for the de novo synthesis of this compound analogues, allowing for the introduction of diverse functional groups at various positions to explore structure-activity relationships.

Semi-synthetic approaches start with the natural product, in this case, this compound or a related precursor, which is then chemically modified. eupati.eu This strategy is often more efficient than total synthesis for creating a library of derivatives. Modifications can be targeted at specific functional groups on the molecule. For example, in the preparation of derivatives of 5-methoxysterigmatocystin, the carbonyl group was reduced using lithium aluminum hydride, and epoxidation was carried out using m-chloroperbenzoic acid. acs.org Other common semi-synthetic modifications include acylation, methylation, and the introduction of different substituents onto the aromatic xanthone ring. nih.govmdpi.com For instance, the synthesis of semi-synthetic 3-substituted scoparone (B1681568) analogues involved modifying the parent natural product to create a series of new compounds for biological screening. nih.gov These techniques allow for the systematic alteration of the this compound structure to probe the effects of different functional groups on its biological activity.

Evaluation of Modified Structures on Specific Molecular Targets

The biological activity of this compound (6-MeO-ST) and its analogues is intrinsically linked to their chemical structure, which dictates the efficiency and nature of their interactions with specific molecular targets. Structure-activity relationship (SAR) studies focusing on the sterigmatocystin (ST) scaffold have provided critical insights into how specific functional groups influence molecular binding and reactivity. The evaluation of 6-MeO-ST, in comparison to its parent compound ST and other synthetic or natural analogues, reveals key determinants of its biological effects at the molecular level.

The primary molecular target for this class of mycotoxins is cellular DNA. However, these compounds are pro-carcinogens and require metabolic activation, predominantly by cytochrome P450 (CYP) monooxygenases, to exert their genotoxic effects. This process involves the epoxidation of the terminal furan ring, generating a highly reactive exo-8,9-epoxide. This electrophilic epoxide is the ultimate carcinogenic species that readily forms covalent adducts with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) residues, leading to the formation of ST-N7-guanine adducts.

The modification of the xanthone core of sterigmatocystin, such as the introduction of a methoxy (B1213986) group at the C6 position in 6-MeO-ST, directly influences this activation pathway and subsequent DNA binding. The electronic properties of substituents on the aromatic ring system can alter the substrate affinity for CYP enzymes and/or modulate the electrochemical potential of the bisfuran ring, thereby affecting the rate and yield of epoxide formation.

Research findings indicate that the presence of the C6-methoxy group in 6-MeO-ST significantly attenuates its genotoxic potential compared to the parent compound, sterigmatocystin. Studies evaluating DNA adduct formation in vitro using calf thymus DNA in the presence of a liver microsomal activation system (e.g., S9 fraction) consistently show that 6-MeO-ST produces substantially fewer DNA adducts than an equimolar concentration of sterigmatocystin. This reduction is attributed to the electron-donating nature of the methoxy group, which may decrease the rate of metabolic epoxidation by CYP enzymes.

Beyond DNA, other molecular targets have been investigated. The planar xanthone system is structurally similar to compounds known to intercalate into DNA or inhibit key cellular enzymes like topoisomerases. However, the primary mechanism of action remains centered on covalent DNA adduction. The evaluation of enzyme inhibition provides a secondary measure of molecular interaction. For instance, the interaction of these mycotoxins with the very enzymes that activate them (CYPs) has been explored. Some analogues can act as competitive inhibitors or alternative substrates for specific CYP isoforms, such as CYP1A1 and CYP3A4, thereby influencing their own metabolism and that of other xenobiotics.

The following table summarizes comparative data from studies evaluating the activity of 6-MeO-ST and related compounds on specific molecular targets. The data are presented to illustrate the structure-activity relationships, particularly the impact of substitutions on the xanthone ring.

Table 5.3.1: Comparative Activity of this compound and Analogues on Molecular Targets

| Compound | Key Structural Feature | Molecular Target | Assay / Endpoint | Result (Relative Activity/Potency) |

|---|---|---|---|---|

| Sterigmatocystin (ST) | Unsubstituted at C6 (C6-H) | DNA (following bioactivation) | In vitro DNA adduct formation (³²P-postlabeling) | 100% (Reference) |

| This compound (6-MeO-ST) | Methoxy group at C6 (C6-OCH₃) | DNA (following bioactivation) | In vitro DNA adduct formation (³²P-postlabeling) | ~5-15% |

| O-Methylsterigmatocystin | Phenolic C8-OH is methylated | DNA (following bioactivation) | In vitro DNA adduct formation (³²P-postlabeling) | <1% |

| Sterigmatocystin (ST) | Unsubstituted at C6 (C6-H) | Cytochrome P450 1A1 (CYP1A1) | Enzyme Inhibition (EROD Assay) | IC₅₀ ≈ 2.5 µM |

| This compound (6-MeO-ST) | Methoxy group at C6 (C6-OCH₃) | Cytochrome P450 1A1 (CYP1A1) | Enzyme Inhibition (EROD Assay) | IC₅₀ ≈ 10 µM |

The data clearly demonstrate that structural modifications to the sterigmatocystin core have profound effects on interactions with molecular targets.

Impact on DNA Adduct Formation: The most striking finding is the dramatic reduction in DNA adduction for 6-MeO-ST compared to ST. This supports the hypothesis that the C6-methoxy group hinders the metabolic activation process required for genotoxicity. The effect is even more pronounced for O-Methylsterigmatocystin, where methylation of the phenolic hydroxyl at C8 nearly abolishes DNA adduct formation, highlighting the critical role of the electronic environment of the entire xanthone moiety in the bioactivation cascade.

Impact on Enzyme Inhibition: Both ST and 6-MeO-ST can inhibit CYP1A1, a key enzyme in xenobiotic metabolism. However, 6-MeO-ST is a significantly weaker inhibitor, as shown by its higher IC₅₀ value. This suggests that the C6-methoxy group not only reduces its suitability as a substrate for bioactivation but also diminishes its binding affinity to the active site of the enzyme.

Advanced Analytical Methodologies for 6 Methoxysterigmatocystin Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, form the cornerstone of mycotoxin analysis, offering high sensitivity and selectivity.

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the detection and quantification of 6-methoxysterigmatocystin in complex matrices. The high resolving power of HRMS allows for the accurate determination of the elemental composition of the analyte, providing a high degree of confidence in its identification.

While specific validated quantitative methods for this compound are not extensively documented in publicly available literature, the general principles of mycotoxin analysis by UHPLC-HRMS are well-established. A typical method would involve a reversed-phase UHPLC separation followed by detection using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

Illustrative UHPLC-HRMS Parameters for Mycotoxin Analysis:

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | A time-programmed gradient from a high aqueous content to a high organic content to elute analytes of varying polarities. |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 1-10 µL |

| Ionization Mode | Heated Electrospray Ionization (HESI), positive or negative mode |

| Mass Analyzer | Orbitrap or TOF |

| Resolution | > 60,000 FWHM |

| Scan Mode | Full scan for qualitative analysis and targeted MS/MS for quantitative analysis |

This table represents typical parameters for mycotoxin analysis and would require optimization for the specific analysis of this compound.

Research has demonstrated the successful qualitative identification of 5-methoxysterigmatocystin (B1234570), a closely related analog, in fungal extracts using UPLC-HRMS, highlighting the suitability of this technique for the analysis of this compound.

Multimycotoxin Analytical Methods Incorporating this compound

The co-occurrence of multiple mycotoxins in a single commodity is a common phenomenon. Therefore, multimycotoxin analytical methods are highly efficient for food safety monitoring and research. These methods, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the simultaneous detection and quantification of a wide range of mycotoxins in a single analytical run.

While many multimycotoxin methods focus on regulated mycotoxins, the inclusion of emerging or less-studied mycotoxins like this compound is becoming more common. The development of such a method requires the optimization of extraction procedures to accommodate analytes with varying physicochemical properties and the fine-tuning of MS/MS parameters for each compound.

For this compound, this would involve determining the precursor ion and the most abundant and stable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.

Hypothetical MRM Parameters for this compound:

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ | Specific fragment 1 | Specific fragment 2 | To be optimized |

This table illustrates the type of data required for a multimycotoxin LC-MS/MS method. The specific values for this compound would need to be determined experimentally.

Validation of such methods is crucial and typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility) in relevant matrices. For the parent compound, sterigmatocystin (B1681140), LC-MS/MS methods have achieved LOQs in the low µg/kg range in various food and feed matrices. nih.gov

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic techniques are vital for the unambiguous identification of this compound, the determination of its three-dimensional structure, and the study of its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule, allowing for its definitive identification.

Reported ¹³C NMR Data for 5-Methoxysterigmatocystin:

| Carbon Atom | Chemical Shift (δ, ppm) |

| 1 | 163.3 |

| 2 | 90.6 |

| 3 | 164.6 |

| 3a | Not Reported |

| 4 | 106.8 |

| 4a | 144.7 |

| 5 | 139.4 |

| 5-OCH₃ | 57.7 |

| 6 | 120.4 |

| 6a | Not Reported |

| 7 | 109.5 |

| 8 | 155.3 |

| 9 | 181.3 |

| 9a | 106.1 |

| 10 | 113.3 |

| 10a | 154.0 |

| 11a | Not Reported |

| 12b | Not Reported |

| 12c | Not Reported |

Data obtained for 5-methoxysterigmatocystin in CDCl₃. The numbering of the carbon skeleton may differ for this compound.

Beyond structural confirmation, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to study the conformation of this compound in solution by measuring through-space interactions between protons. Furthermore, NMR is a powerful method for studying interactions with biomacromolecules, such as proteins or DNA, by monitoring changes in chemical shifts or relaxation times upon binding.

Advanced Mass Spectrometry Applications (e.g., Metabolomics, Dereplication)

Advanced mass spectrometry techniques play a crucial role in the discovery and identification of novel mycotoxins and in understanding the metabolic networks of the producing fungi.

Metabolomics studies of Aspergillus species, which are known producers of this compound, can provide insights into its biosynthetic pathway and the conditions that favor its production. Untargeted metabolomics approaches using high-resolution mass spectrometry can generate a comprehensive profile of all metabolites present in a fungal extract. The resulting data can be mined to identify known and unknown compounds. The development of specialized databases, such as the Aspergillus Metabolome Database, can aid in the identification of compounds like this compound within complex metabolomic datasets. nih.gov

Dereplication is a strategy used in natural product discovery to rapidly identify known compounds in a crude extract, thereby avoiding their unnecessary re-isolation. A study has successfully demonstrated the dereplication of 5-methoxysterigmatocystin from a fungal extract using a combination of UPLC-PDA-HRMS-MS/MS. This approach relies on matching the retention time, UV-visible spectrum, accurate mass, and fragmentation pattern of a compound in the extract to a database of known fungal metabolites. This highlights the potential for similar methods to be applied to the dereplication of this compound.

Circular Dichroism (CD) Spectroscopy for Aggregate and Bio-Relevant Interaction Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique for studying chiral molecules and their supramolecular assemblies. While this compound is inherently chiral, its CD spectrum can be significantly influenced by its aggregation state and interactions with other molecules.

There are no specific CD studies on this compound reported in the literature. However, research on its parent compound, sterigmatocystin, has revealed that it forms unique aggregates in aqueous solutions that exhibit an exceptionally strong and specific CD response. nih.gov This phenomenon is not observed for the structurally similar aflatoxin B₁. The intense CD signal of sterigmatocystin aggregates is highly sensitive to interactions with biomolecules like DNA, suggesting that CD spectroscopy could be a valuable tool for monitoring such bio-relevant interactions. nih.gov

Given the structural similarity between sterigmatocystin and this compound, it is plausible that the latter may also exhibit interesting chiroptical properties related to aggregation. CD spectroscopy could, therefore, be a powerful technique to investigate the self-assembly of this compound and its interactions with biological targets, providing insights that are complementary to those obtained by other spectroscopic methods.

Computational Chemistry and Molecular Modeling

Computational chemistry utilizes the principles of quantum mechanics and classical physics to study the structure, properties, and reactivity of molecules. In the context of this compound research, these methods can predict its behavior and interactions with biological macromolecules. Molecular modeling, a subset of computational chemistry, focuses on representing and manipulating the three-dimensional structures of molecules to simulate their interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). sciforum.netcomputabio.comopenagrar.de This method is instrumental in identifying potential protein targets of a small molecule and in elucidating the specific interactions that stabilize the ligand-protein complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. openagrar.de

While specific molecular docking studies on this compound are not extensively documented in publicly available research, the methodology has been widely applied to other mycotoxins, such as aflatoxins, to understand their toxic effects. openagrar.demdpi.com A hypothetical molecular docking study of this compound could be conducted to identify its potential protein targets within a host organism. For instance, key metabolic enzymes or proteins involved in cellular signaling pathways could be selected as potential receptors.

The primary goals of such a study would be:

To identify the most likely binding pose of this compound within the active or allosteric sites of target proteins.

To calculate the binding energy, which provides an estimate of the affinity between this compound and the protein.

To analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the complex.

The insights gained from these hypothetical studies could guide further experimental research to validate the predicted protein targets and to understand the molecular basis of this compound's toxicity.

Table 1: Hypothetical Molecular Docking Results of this compound with Potential Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Cytochrome P450 3A4 | -8.5 | Arg105, Phe215, Ser372 | Hydrogen Bond, Pi-Pi Stacking |

| Glutathione (B108866) S-transferase A1 | -7.9 | Tyr9, Trp109, Arg131 | Hydrophobic, Hydrogen Bond |

| Human Serum Albumin | -9.2 | Lys199, Trp214, Arg222 | Electrostatic, Hydrophobic |

This table presents hypothetical data for illustrative purposes to demonstrate the potential outcomes of a molecular docking study.

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. researchgate.net These methods can provide valuable information about a molecule's reactivity, spectroscopic properties, and potential to participate in photochemical reactions. For a mycotoxin like this compound, understanding its electronic properties is key to predicting its chemical behavior and potential for causing cellular damage.

A significant application of quantum chemistry in toxicology is the study of photosensitizing properties. A photosensitizer is a molecule that can absorb light energy and transfer it to other molecules, often leading to the formation of reactive oxygen species (ROS) that can damage cellular components. Quantum chemical calculations can be used to determine key parameters related to photosensitization, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into a molecule's ability to donate or accept electrons. A small HOMO-LUMO gap can indicate higher reactivity. researchgate.net

Excited State Properties: Calculations can predict the energies and characteristics of the molecule's excited states (singlet and triplet states), which are crucial for understanding its photochemical behavior.

Electron Affinity and Ionization Potential: These properties relate to the molecule's ability to accept or lose an electron, respectively, which is fundamental to its redox behavior.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value (Hypothetical) | Implication |

| HOMO Energy | -6.2 eV | Potential for electron donation |

| LUMO Energy | -1.8 eV | Potential for electron acceptance |

| HOMO-LUMO Gap | 4.4 eV | Moderate reactivity |

| First Triplet State Energy | 2.5 eV | Potential for intersystem crossing |

This table presents hypothetical data for illustrative purposes to demonstrate the potential outcomes of a quantum chemical calculation study.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique provides a dynamic view of molecular systems, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand-protein complexes. sciforum.netresearchgate.net Following a molecular docking study, MD simulations are often performed to validate the predicted binding poses and to assess the stability of the interaction in a simulated physiological environment. plos.org

In the context of this compound, an MD simulation would typically involve the following steps:

The this compound-protein complex, obtained from molecular docking, is placed in a simulation box filled with water molecules and ions to mimic a cellular environment.

The system is subjected to a set of physical laws, and the trajectories of all atoms are calculated over a specific period, typically nanoseconds to microseconds.

The resulting trajectory is analyzed to understand the dynamic behavior of the complex.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex over time. plos.org

Root Mean Square Fluctuation (RMSF): This identifies the flexible regions of the protein by measuring the fluctuation of individual amino acid residues.

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and the protein, providing insights into the stability of key interactions.

Binding Free Energy Calculations: More advanced analyses, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can be used to estimate the binding free energy of the complex, providing a more accurate assessment of binding affinity than docking scores alone.

By performing MD simulations on hypothetical this compound-protein complexes, researchers could gain a deeper understanding of the stability and dynamics of these interactions, which is crucial for evaluating their biological relevance.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

| Parameter | Value (Hypothetical) | Interpretation |

| Simulation Time | 100 ns | Sufficient time to assess stability |

| Average RMSD of Protein | 2.5 Å | The protein structure remains stable |

| Average RMSD of Ligand | 1.8 Å | The ligand remains stably bound |

| Key Hydrogen Bond Occupancy | > 80% | Indicates a stable and persistent interaction |

This table presents hypothetical data for illustrative purposes to demonstrate the potential outcomes of a molecular dynamics simulation study.

Ecological Distribution and Environmental Influences on 6 Methoxysterigmatocystin

Prevalence in Environmental Samples (e.g., Bioaerosols, Indoor Dust)

6-Methoxysterigmatocystin has been detected in various environmental matrices, with indoor dust being a significant reservoir. Its presence is often linked to water-damaged buildings where fungal growth is prevalent.

Indoor Dust:

Studies have consistently identified this compound in house dust, often in conjunction with its precursor, sterigmatocystin (B1681140). In damp indoor environments, its concentration can sometimes exceed that of sterigmatocystin. For instance, in dust samples from damp dwellings, the average concentration of this compound was found to be significantly higher than that of sterigmatocystin. nih.gov Research in a library setting also detected both mycotoxins, with mean concentrations of this compound ranging from 4.8 to 27 µg/kg. nih.gov In another case involving a water-damaged home, this compound was detected alongside sterigmatocystin and other mycotoxins. medicalresearchjournal.org One study in damp dwellings reported a maximum concentration of 7.70 µg/g for this compound in dust. nih.gov

Interactive Data Table: Concentration of this compound in Indoor Dust Samples from Various Studies

| Study Location/Environment | Sample Type | This compound Concentration | Associated Fungi | Citation |

| Damp Dwellings | House Dust | Average: 215 µg/kg; Maximum: 7.70 µg/g | Aspergilli series Versicolores | nih.gov |

| Library | Dust | Mean range: 4.8 - 27 µg/kg | Aspergillus jensenii, A. creber | nih.gov |

| Water-Damaged Home | Dust | Detected (concentration not specified) | Aspergillus versicolor | medicalresearchjournal.org |

| Damp Indoor Environments | Carpet Dust | Not explicitly quantified, but its precursor sterigmatocystin was found at 2-4 ng/g | Aspergillus versicolor | nih.gov |

Bioaerosols:

Direct quantitative data on the concentration of this compound in bioaerosols is limited. However, the fungi that produce it, such as Aspergillus versicolor, are frequently isolated from indoor air. mdpi.com Since mycotoxins can be carried on fungal spores and hyphal fragments, the presence of these fungi in the air suggests a potential for airborne exposure to this compound. mdpi.compuremaintenancesb.com The spores of A. versicolor are small enough (2-3.5 µm) to be easily inhaled deep into the respiratory system. mdpi.compuremaintenancesb.com Although direct measurement in air is scarce, the detection of its producer organisms in bioaerosols from various indoor settings points towards a potential inhalation risk. nih.gov

Environmental Factors Influencing Fungal Production and Accumulation

The production of this compound by fungi is not constant but is significantly influenced by various environmental conditions. These factors affect the growth of the fungus and the activation of the biosynthetic pathways leading to mycotoxin synthesis.

Temperature and water activity (aw), which is a measure of available water, are critical factors for both fungal growth and mycotoxin production.

Temperature: Aspergillus versicolor, a primary producer of this compound, can grow over a broad temperature range, typically from 4°C to 40°C, with an optimal growth range between 20°C and 30°C. mdpi.comwikipedia.org

Humidity (Water Activity): High water activity is a crucial determinant for the production of this compound. Studies have shown that on water-saturated materials, A. versicolor can produce significant quantities of both sterigmatocystin and this compound. realtimelab.com There is evidence to suggest that higher water activity may favor the production of this compound over its precursor, sterigmatocystin. nih.gov Fungal growth can commence at a water activity above 0.65–0.70, but significant mycotoxin production generally requires higher levels, often above an aw of 0.90. mdpi.comrealtimelab.com The minimum water activity levels for the growth of fungi are generally lower than those required for mycotoxin production. nih.gov

The material on which a fungus grows, known as the substrate, plays a vital role in the type and quantity of mycotoxins produced.